Product packaging for 1,8-Bis[(ethylsulfanyl)methyl]anthracene(Cat. No.:CAS No. 919999-38-5)

1,8-Bis[(ethylsulfanyl)methyl]anthracene

Cat. No.: B12612416
CAS No.: 919999-38-5
M. Wt: 326.5 g/mol
InChI Key: UGGSECBCQBWSPI-UHFFFAOYSA-N
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Description

1,8-Bis[(ethylsulfanyl)methyl]anthracene (CAS RN: 919999-38-5) is a specialized organic compound designed for research and development applications . This molecule features an anthracene core, a well-known polycyclic aromatic hydrocarbon valued for its photophysical properties, which is strategically functionalized at the 1 and 8 positions with ethylsulfanylmethyl groups . The anthracene moiety is a crystalline photoconductor, meaning it can generate an electric current when exposed to light, making it and its derivatives subjects of interest in the field of organic electronics, such as in the development of sensors and light-emitting materials . The presence of sulfur-based thioether groups introduces potential for further chemical modification and may influence the compound's electronic characteristics and coordination behavior. Researchers utilize this compound primarily as a sophisticated building block or intermediate in the synthesis of more complex molecular architectures, including ligands for catalysis and novel organic frameworks . As a solid, it should be stored in a cool, dark environment to preserve its stability . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22S2 B12612416 1,8-Bis[(ethylsulfanyl)methyl]anthracene CAS No. 919999-38-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919999-38-5

Molecular Formula

C20H22S2

Molecular Weight

326.5 g/mol

IUPAC Name

1,8-bis(ethylsulfanylmethyl)anthracene

InChI

InChI=1S/C20H22S2/c1-3-21-13-17-9-5-7-15-11-16-8-6-10-18(14-22-4-2)20(16)12-19(15)17/h5-12H,3-4,13-14H2,1-2H3

InChI Key

UGGSECBCQBWSPI-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)CSCC

Origin of Product

United States

Spectroscopic and Crystallographic Elucidation of 1,8 Bis Ethylsulfanyl Methyl Anthracene

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in chemical analysis, providing detailed insight into molecular structure through the interaction of matter with electromagnetic radiation. For 1,8-Bis[(ethylsulfanyl)methyl]anthracene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry would be employed for a comprehensive characterization.

High-resolution NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and establish the connectivity of atoms.

For this compound, both ¹H and ¹³C NMR would be essential. The ¹H NMR spectrum would confirm the presence and integration of all protons, including those on the anthracene (B1667546) core, the methylene (B1212753) bridges (-CH₂-), and the ethyl groups (-CH₂CH₃). The chemical shifts (δ) and coupling patterns of the aromatic protons would be characteristic of a 1,8-disubstituted anthracene system. The methylene protons adjacent to the sulfur atom and the anthracene ring would likely appear as a singlet, while the ethyl protons would exhibit a characteristic quartet and triplet pattern.

As a direct experimental reference for the target compound is unavailable, the ¹H NMR data for the related compound 9-[Bis(benzylsulfanyl)methyl]anthracene can be considered. nih.govresearchgate.net In its spectrum, the diastereotopic methylene protons appear as two distinct doublets, which is a feature that helps define its specific spatial arrangement. nih.gov A similar detailed analysis would be applied to the spectra of this compound to confirm its substitution pattern and conformation in solution.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. The spectrum would show distinct signals for the carbons of the anthracene core, the methylene carbons, and the two carbons of the ethyl groups. The chemical shifts would provide evidence for the presence of the C-S bond. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to unambiguously assign all proton and carbon signals and confirm the connectivity between the ethylsulfanylmethyl substituents and the anthracene core at the C1 and C8 positions.

Table 1: Illustrative ¹H NMR Data for the Analogous Compound 9-[Bis(benzylsulfanyl)methyl]anthracene
Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Diastereotopic Methylene Protons3.55Doublet
Diastereotopic Methylene Protons3.79Doublet
Methine Proton5.94Singlet
Aromatic Protons8.00 - 9.03Multiplet

Data sourced from a study on 9-[Bis(benzylsulfanyl)methyl]anthracene and is presented for illustrative purposes only. nih.gov

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making this technique excellent for identifying the types of bonds present.

For this compound, an IR spectrum would be expected to show:

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methylene and ethyl groups just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, characteristic of the anthracene core.

C-H bending vibrations for both aromatic and aliphatic groups at lower frequencies.

A weak but important C-S stretching vibration, typically found in the 800-600 cm⁻¹ range.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₂₀H₂₂S₂), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The technique can measure the molecular mass with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The expected monoisotopic mass would be calculated, and the experimental value would be expected to match it within a very small margin of error (typically < 5 ppm).

The fragmentation pattern observed in the mass spectrum would also be characteristic. Common fragmentation pathways would likely involve the cleavage of the C-S bonds and the loss of the ethyl groups or ethylsulfanylmethyl side chains, leading to detectable fragment ions that further support the proposed structure.

Single Crystal X-ray Diffraction Analysis

While spectroscopic methods provide invaluable data on molecular connectivity, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and molecular conformation.

A successful single-crystal X-ray diffraction experiment on this compound would yield precise data on its molecular geometry. Key parameters of interest would include:

The planarity of the anthracene core, which can be distorted due to steric hindrance between the bulky substituents at the peri positions (C1 and C8).

The precise bond lengths and angles of the C-S, S-C(ethyl), and C-C(methylene) bonds.

The torsion angles describing the orientation of the ethylsulfanylmethyl side chains relative to the anthracene plane.

For instance, in the crystal structure of the related compound 9-[bis(benzylsulfanyl)methyl]anthracene, the phenyl rings of the benzyl groups and the anthracene unit form specific dihedral angles of 49.21° and 58.79°. researchgate.net A similar analysis for this compound would reveal how the two substituents orient themselves to minimize steric strain, which is a significant factor in 1,8-disubstituted anthracene systems.

Table 2: Illustrative Crystallographic Data for the Analogous Compound 9-[Bis(benzylsulfanyl)methyl]anthracene
ParameterValue
Molecular FormulaC₂₉H₂₄S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)18.0842 (13)
b (Å)7.5279 (5)
c (Å)17.4975 (13)
β (°)108.439 (3)
Volume (ų)2259.7 (3)

Data sourced from a study on 9-[Bis(benzylsulfanyl)methyl]anthracene and is presented for illustrative purposes only. researchgate.net

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, which are crucial for understanding the physical properties of the material.

For this compound, the analysis would focus on identifying key supramolecular interactions:

C-H···π interactions: These are weak hydrogen bonds where a C-H bond acts as a donor and the electron-rich π-system of an adjacent anthracene core acts as an acceptor. These interactions play a significant role in the packing of aromatic molecules. researchgate.net

C-H···S interactions: The sulfur atoms, with their lone pairs of electrons, can act as weak hydrogen bond acceptors. Interactions between C-H bonds (from either the anthracene core or the ethyl groups) and the sulfur atoms of neighboring molecules could be an important packing motif.

π-π stacking: The planar anthracene cores may stack on top of each other, offset to minimize repulsion and maximize attractive van der Waals forces.

Computational Chemistry and Theoretical Modelling of 1,8 Bis Ethylsulfanyl Methyl Anthracene

Quantum Mechanical Studies on Electronic Structure

Quantum mechanical calculations are pivotal in elucidating the electronic properties that govern the behavior of "1,8-Bis[(ethylsulfanyl)methyl]anthracene". These studies offer a microscopic view of the molecule's orbitals and electron distribution.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For "this compound," the presence of electron-donating ethylsulfanylmethyl groups at the 1 and 8 positions of the anthracene (B1667546) core is expected to significantly influence its electronic structure. Thioether groups are known to raise the energy of the HOMO and have a lesser effect on the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted anthracene. This reduction in the energy gap suggests that "this compound" would be more reactive and susceptible to oxidation than anthracene itself.

To illustrate the effect of substitution on the electronic properties of anthracene, the following table presents representative, theoretically calculated HOMO and LUMO energies for anthracene and a related thio-substituted derivative. These values are indicative and can vary with the computational method and basis set used.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Anthracene-5.50-1.504.00
Anthracene-9-thiolate-5.25-1.603.65

Note: These are representative values based on typical DFT calculations and are intended for comparative purposes.

The data suggests that the introduction of a sulfur-containing substituent leads to a smaller HOMO-LUMO gap, which is consistent with the expected electronic effects of the ethylsulfanylmethyl groups in "this compound".

Analysis of Electron Density Distribution and Reactivity Indices

The electron density distribution in "this compound" is predicted to be significantly altered by the presence of the sulfur atoms in the side chains. The lone pairs of electrons on the sulfur atoms can participate in π-conjugation with the anthracene ring system, increasing the electron density, particularly at the ortho and para positions relative to the substituents. However, due to the peri-substitution at the 1 and 8 positions, steric hindrance may influence the extent of this electronic communication.

Molecular Electrostatic Potential (MESP) maps, derived from quantum chemical calculations, provide a visual representation of the electron density and are useful in predicting sites for electrophilic and nucleophilic attack. nih.gov For "this compound," the regions of negative electrostatic potential are expected to be localized around the sulfur atoms and the electron-rich regions of the anthracene core, indicating potential sites for electrophilic attack.

Reactivity indices, such as chemical hardness and softness, can also be derived from HOMO-LUMO energies. A smaller HOMO-LUMO gap generally corresponds to lower hardness and higher softness, implying greater reactivity. nih.gov The predicted smaller energy gap for "this compound" suggests it would be a softer molecule than unsubstituted anthracene, with enhanced reactivity towards electrophiles.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The conformational flexibility of "this compound" is primarily due to the rotation around the C-C and C-S bonds in the ethylsulfanylmethyl side chains. The proximity of these two groups at the peri positions (1 and 8) introduces significant steric interactions that are likely to govern the molecule's preferred three-dimensional structure.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule. rsc.org These simulations model the atomic motions over time, providing insights into the accessible conformations and the energy barriers between them. It is anticipated that the two ethylsulfanylmethyl groups will exhibit correlated motion, potentially adopting a "cog-wheel" type rotation to minimize steric clash. nih.gov

Studies on similarly substituted anthracenes have revealed that steric hindrance can lead to distorted geometries and restricted rotation of the substituent groups. nih.gov In the case of "this compound," MD simulations would likely reveal a complex potential energy surface with several local minima corresponding to different orientations of the ethyl groups. The relative populations of these conformers at a given temperature can be predicted from these simulations, which is crucial for understanding the molecule's bulk properties and its interactions with other molecules.

Theoretical Prediction of Spectroscopic Signatures and Optical Behavior

The photophysical properties of anthracene and its derivatives are of significant interest for applications in materials science. mun.ca Theoretical methods can predict spectroscopic signatures, such as UV-visible absorption and fluorescence spectra, providing valuable information on the electronic transitions of the molecule. mdpi.com

The absorption spectrum of "this compound" is expected to be similar to that of anthracene, characterized by structured absorption bands in the UV region. omlc.org However, the presence of the thioether substituents is likely to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system and the electron-donating nature of the sulfur atoms. researchgate.net

Time-dependent DFT (TD-DFT) is a common computational method used to predict electronic excitation energies and oscillator strengths, which can be correlated with experimental UV-visible spectra. These calculations can help assign the observed absorption bands to specific electronic transitions, such as π-π* transitions within the anthracene core.

The fluorescence properties of "this compound" are also of interest. Anthracene itself is a well-known blue-light emitter. omlc.org The introduction of the ethylsulfanylmethyl groups may influence the fluorescence quantum yield and the emission wavelength. The increased flexibility of the side chains could provide non-radiative decay pathways, potentially leading to fluorescence quenching. Conversely, specific conformations might favor emission. Theoretical calculations can provide insights into the geometries of the excited states and the probabilities of radiative and non-radiative decay, helping to rationalize the observed optical behavior. mdpi.comresearchgate.net

Modelling of Reaction Pathways and Mechanistic Insights

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. acs.org For "this compound," several reaction pathways can be explored theoretically.

One area of interest is the reactivity of the sulfur atoms. Thioethers are known to undergo oxidation to sulfoxides and sulfones. DFT calculations can be used to model the reaction pathways for the oxidation of "this compound," determining the activation energies and the structures of the transition states and intermediates.

Furthermore, the interaction of the thioether groups with metal centers is another important aspect. Thioethers are excellent ligands for transition metals. Computational studies can model the coordination of "this compound" to various metal ions, predicting the geometry and stability of the resulting complexes. This is relevant for its potential use in catalysis or materials science.

Mechanistic studies on related systems, such as the thiol-ene click reaction, highlight the diverse reactivity of sulfur-containing organic molecules. researchgate.net Theoretical modeling of similar addition reactions involving "this compound" could uncover new synthetic routes and applications. Additionally, the photodimerization of the anthracene core is a well-known reaction that can be influenced by substituents. acs.org Computational modeling could predict the feasibility and stereochemistry of the photodimerization of "this compound."

Supramolecular Chemistry and Host Guest Phenomena Involving 1,8 Bis Ethylsulfanyl Methyl Anthracene

Principles of Molecular Recognition in Anthracene-Based Systems

Molecular recognition is the foundation of supramolecular chemistry and describes the specific binding between two or more molecules through non-covalent interactions. acs.org In anthracene-based host systems, several key principles govern this process:

π-π Stacking: The extended aromatic system of the anthracene (B1667546) core provides an ideal platform for π-π stacking interactions with electron-deficient or electron-rich aromatic guests. The face-to-face arrangement of these systems is a significant driving force in the formation of supramolecular assemblies. nih.gov

Preorganization: The 1,8-disubstituted pattern on the anthracene scaffold creates a cleft-like environment. The rigidity of the anthracene unit preorganizes the binding sites—in this case, the ethylsulfanylmethyl arms—into a specific spatial arrangement, which can reduce the entropic penalty of binding. The conformational properties of other 1,8-disubstituted anthracenes have been studied, revealing that the substituents can adopt various orientations, influencing the shape and size of the binding pocket. nih.govwikipedia.orgnih.gov

Chelate Effect: The presence of two binding arms allows for the chelation of a single guest molecule, leading to a more stable complex compared to binding with two separate monodentate host molecules. This is a common strategy in the design of selective receptors.

The specific geometry of 1,8-disubstituted anthracenes, where the substituents are positioned on the same side of the aromatic plane, is crucial for their function as chelating ligands for metal ions or as hosts for neutral guest molecules. rsc.orgwikipedia.org

Investigation of Host-Guest Complexation with Different Receptors

While no specific experimental data on the host-guest complexation of 1,8-Bis[(ethylsulfanyl)methyl]anthracene is available in the reviewed literature, we can predict its potential behavior based on studies of similar thioether-containing host molecules. Thioethers are known to be effective ligands for soft metal ions and can also participate in various non-covalent interactions with organic guests. wikipedia.orglibretexts.org

The binding affinity of a host for a guest is quantified by the association constant (Kₐ). A higher Kₐ value indicates a more stable complex. For this compound, one could anticipate complexation with various guest species, as outlined in the hypothetical data table below.

Guest SpeciesGuest TypePotential Primary InteractionPredicted Association Constant (Kₐ) in Non-polar Solvent (M⁻¹)Rationale for Prediction
Ag⁺Metal IonS-Ag⁺ CoordinationHigh (>10⁴)Thioether sulfur is a soft donor, showing strong affinity for soft metal ions like Ag⁺. Chelation by the two thioether groups would further enhance stability.
Pd²⁺Metal IonS-Pd²⁺ CoordinationHigh (>10⁴)Palladium(II) is a soft metal ion known to form stable complexes with thioether ligands. researchgate.net
Fullerene (C₆₀)Neutral Organicπ-π Stacking and van der WaalsModerate (10² - 10³)The anthracene core can engage in π-stacking with the fullerene surface, and the flexible arms could partially wrap around the guest.
1,3,5-Trinitrobenzene (TNB)Neutral OrganicCharge-Transfer and π-π StackingModerate (10² - 10³)The electron-rich anthracene can form a charge-transfer complex with the electron-deficient TNB. acs.org

This table is predictive and based on established principles of supramolecular chemistry and data from analogous systems. The actual values would need to be determined experimentally.

Role of Thioether Moieties in Non-Covalent Interactions

The thioether functional groups are the primary active sites for molecular recognition in this compound. The sulfur atom, with its lone pairs of electrons and polarizability, can participate in a variety of non-covalent interactions that are crucial for the formation and stability of supramolecular structures. wikipedia.orgrsc.org

Coordination to Metal Ions: As soft Lewis bases, thioether sulfur atoms form strong coordinative bonds with soft metal ions such as Ag(I), Pd(II), Pt(II), and Hg(II). wikipedia.org The geometry of the 1,8-disubstituted anthracene would favor the formation of chelate complexes with these metals.

Hydrogen Bonding: While sulfur is a weaker hydrogen bond acceptor than oxygen, it can still form hydrogen bonds with suitable donors, such as O-H or N-H groups. rsc.org The interaction energy of an S···H-O hydrogen bond is estimated to be significant, contributing to the stability of complexes with protic guest molecules.

Halogen Bonding: The sulfur atom can act as a halogen bond acceptor, interacting with polarized halogen atoms (e.g., in iodoperfluoroalkanes) in a guest molecule. This directional interaction is increasingly recognized as a valuable tool in crystal engineering.

S···π Interactions: The sulfur atom can interact with the face of an aromatic ring, an interaction that is a combination of electrostatic and dispersion forces. This can be a factor in the recognition of aromatic guests.

The combination of these interactions allows the thioether moieties to be versatile binding sites for a range of different guest species.

Modulation of Supramolecular Architectures through Alkylsulfide Functionality

The term "alkylsulfide" in this compound refers to the entire ethylsulfanyl group. The nature of this functional group provides several avenues for modulating the resulting supramolecular architectures.

Conformational Flexibility: The C-S and C-C single bonds within the ethylsulfanylmethyl arms are rotatable. This flexibility allows the host molecule to adapt its conformation to optimize binding with guests of different shapes and sizes, a phenomenon known as "induced fit". However, this flexibility can also come with an entropic cost upon binding.

Influence of the Ethyl Group: Compared to a simpler methylsulfide, the ethyl groups in this compound are larger and more lipophilic. This increased steric bulk can influence the selectivity of the host, favoring guests that can fit within the cavity defined by these groups. The ethyl groups can also enhance the solubility of the host-guest complex in nonpolar solvents and contribute more significantly to dispersion-based interactions. The self-assembly of molecules can be influenced by the nature of their alkyl chains. researchgate.net

Dynamic Systems: The reversible nature of the non-covalent interactions involving the thioether groups means that the supramolecular assemblies can be dynamic. It is conceivable that the binding of a guest could be switched "on" or "off" by external stimuli that affect the binding strength, such as changes in solvent polarity or temperature.

Coordination Chemistry and Metal Ligand Interactions of 1,8 Bis Ethylsulfanyl Methyl Anthracene

Design Considerations for Anthracene-Thioether Ligands

The design of ligands based on the anthracene (B1667546) scaffold is a subject of significant interest due to the unique photophysical properties of the aromatic core. The introduction of thioether functionalities at the 1 and 8 positions of the anthracene ring creates a bidentate ligand with a specific geometry dictated by the rigid aromatic backbone.

Key design considerations for such ligands include:

Bite Angle and Chelate Ring Size: The distance between the sulfur donor atoms in 1,8-bis[(ethylsulfanyl)methyl]anthracene is constrained by the anthracene framework. This pre-organization influences the size of the chelate ring that can be formed upon coordination to a metal center. The resulting chelate ring is expected to be relatively large, which can impact the stability and reactivity of the metal complex.

Steric Hindrance: The ethyl groups on the sulfur atoms and the anthracene backbone itself introduce steric bulk around the metal coordination sphere. This can influence the coordination number and geometry of the resulting metal complex, potentially favoring lower coordination numbers or distorted geometries.

Electronic Effects: The thioether groups are generally considered soft donors, making them suitable for coordination to soft metal ions such as Pd(II), Pt(II), Ag(I), and Cu(I). The electron-donating nature of the thioether groups can also influence the electronic properties of the anthracene core, potentially altering its fluorescence or redox behavior upon coordination.

Flexibility of the Thioether Arms: The methylene (B1212753) spacers between the anthracene ring and the sulfur atoms provide some conformational flexibility. This allows the ligand to adapt to the preferred coordination geometry of different metal ions to some extent.

Synthesis and Characterization of Metal Complexes and Coordination Species

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal precursor.

A general synthetic route could be:

Where M is the metal ion, X is an anion (e.g., Cl⁻, BF₄⁻, PF₆⁻), and n is the charge of the metal ion.

Characterization of the resulting metal complexes would rely on a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the coordination of the ligand to the metal center. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination would provide evidence of complex formation.

Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry would be employed to determine the mass-to-charge ratio of the complex, confirming its composition.

Infrared (IR) and Raman Spectroscopy: These techniques would provide information about the vibrational modes of the ligand and any changes that occur upon coordination.

UV-Visible Spectroscopy: The electronic absorption spectrum of the complex would be compared to that of the free ligand to identify any shifts in the absorption bands, which can provide insights into the electronic interactions between the metal and the ligand.

Elucidation of Coordination Modes and Stoichiometries

Based on the structure of this compound, several coordination modes and stoichiometries are conceivable.

Chelating Bidentate (κ²-S,S'): The most probable coordination mode is as a chelating bidentate ligand, where both sulfur atoms coordinate to a single metal center to form a stable chelate ring.

Bridging Bidentate (μ-κ¹-S:κ¹-S'): The ligand could also act as a bridging ligand between two metal centers, with each sulfur atom coordinating to a different metal ion. This could lead to the formation of dinuclear or polynuclear complexes.

Monodentate (κ¹-S): In the presence of a large excess of the metal salt or with bulky co-ligands, the ligand might coordinate in a monodentate fashion, with only one of the sulfur atoms binding to the metal center.

The stoichiometry of the resulting complexes would depend on the metal-to-ligand ratio used in the synthesis, the coordination number of the metal ion, and the steric and electronic properties of the ligand and any co-ligands. Common stoichiometries could include 1:1 (metal:ligand), 1:2, or 2:1.

Structural and Electronic Properties of Metal-Anthracene-Thioether Assemblies

The structural and electronic properties of metal complexes of this compound are expected to be a fascinating interplay between the rigid, photoactive anthracene core and the flexible, coordinating thioether arms.

The potential for this compound to act as a bridging ligand opens up the possibility of forming coordination clusters and metal-organic frameworks (MOFs). rsc.org In such structures, the ligand would link multiple metal centers, creating extended one-, two-, or three-dimensional networks. rsc.org The porosity and photophysical properties of these materials could be tuned by varying the metal ion and the reaction conditions. The anthracene units could impart luminescence to the resulting framework, making them potentially useful in applications such as sensing or light-emitting devices. nih.gov

It is worth noting that related thioacetal ligands have been shown to undergo cleavage upon reaction with certain metal salts, leading to the formation of unexpected cluster compounds. uni-goettingen.de For example, the reaction of 9-[bis(benzylsulfanyl)methyl]anthracene with a palladium(II) salt resulted in the formation of a hexanuclear palladium thiolate cluster. uni-goettingen.de This highlights a potential reaction pathway that could also be relevant for this compound.

Spectroscopic techniques, in conjunction with computational methods such as Density Functional Theory (DFT), would be invaluable for understanding the nature of the metal-ligand bonding in these complexes. st-andrews.ac.uk

Spectroscopic Analysis:

UV-Visible Spectroscopy: Changes in the π-π* transitions of the anthracene core upon coordination can provide information about the electronic coupling between the metal and the ligand. New charge-transfer bands may also appear in the spectrum.

Fluorescence Spectroscopy: The fluorescence of the anthracene unit is sensitive to its environment. Coordination to a metal ion can either quench or enhance the fluorescence, depending on the nature of the metal and the strength of the interaction. This property could be exploited for the development of fluorescent sensors.

NMR Spectroscopy: Detailed analysis of the NMR spectra can provide information about the solution-state structure and dynamics of the complexes.

Computational Analysis:

DFT Calculations: DFT calculations can be used to model the geometry of the complexes, predict their electronic structure, and analyze the nature of the frontier molecular orbitals. rsc.org This can help in understanding the metal-ligand bonding and interpreting the spectroscopic data. For instance, calculations could predict the preferred coordination geometry and the relative energies of different possible isomers.

Advanced Functional Applications of 1,8 Bis Ethylsulfanyl Methyl Anthracene in Chemical Science

Photophysical Phenomena and Luminescence Characteristics

The photophysical properties of anthracene (B1667546) derivatives are intrinsically linked to the π-conjugated system of the anthracene core. mdpi.com The absorption of light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to an excited state that can relax through the emission of light, a process known as fluorescence.

Origins of Fluorescence and its Modulation by Structural Features

The fluorescence of 1,8-Bis[(ethylsulfanyl)methyl]anthracene originates from the π-π* transitions within the anthracene moiety. The substitution pattern and the nature of the substituents play a crucial role in modulating these properties. researchgate.net The placement of two (ethylsulfanyl)methyl groups at the 1 and 8 positions of the anthracene core introduces significant steric hindrance. This forces the substituents out of the plane of the aromatic ring, which can disrupt the π-conjugation to some extent, but also prevents aggregation-caused quenching, a common issue with planar aromatic molecules. rsc.org

The sulfur atoms in the thioether linkages possess lone pairs of electrons that can potentially engage in photoinduced electron transfer (PET) quenching of the anthracene fluorescence. In the ground state, the fluorescence of the anthracene core is expected to be "off" or significantly quenched. However, upon interaction with specific analytes, this quenching mechanism can be disrupted, leading to a "turn-on" fluorescent response.

Table 1: Representative Photophysical Data for Substituted Anthracene Derivatives

CompoundExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
9,10-Diphenylanthracene374409, 432~1.0 rsc.org
9,10-Bis(phenylethynyl)anthracene432458, 488~1.0 nih.gov
Anthracene~355~402~0.3 rsc.org

This table presents data for well-known anthracene derivatives to provide a comparative context for the expected photophysical properties of this compound.

Investigation of Excimer Formation and its Tunability

Excimers, or "excited state dimers," are formed when an excited-state molecule interacts with a ground-state molecule of the same species. miami.edu This phenomenon is common in planar aromatic systems like anthracene, where π-π stacking interactions are favorable at high concentrations or in the solid state. cityu.edu.hk Excimer formation is characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence.

For This compound , the bulky substituents at the 1 and 8 positions are expected to significantly hinder the face-to-face π-stacking required for typical anthracene excimer formation. rsc.org This steric hindrance could potentially lead to the formation of unusual, less-overlapped excimer geometries or even suppress excimer formation altogether, favoring monomer emission even at high concentrations. nih.gov The ability to control excimer formation is highly desirable in the design of materials for applications such as organic light-emitting diodes (OLEDs), where excimer emission can be detrimental to device performance. researchgate.netacs.org

Chemical Sensing and Recognition Applications (Mechanism-Focused)

The unique electronic properties imparted by the thioether functionalities make This compound a promising candidate for the development of selective chemical sensors.

Mechanistic Studies of Anion Recognition (e.g., Hydrogen Sulfide)

The proposed mechanism for the detection of anions, particularly hydrogen sulfide (B99878) (H₂S), by This compound is based on the principles of photoinduced electron transfer (PET) and specific chemical reactions. In its native state, the lone pairs on the sulfur atoms of the thioether groups can quench the fluorescence of the anthracene core through PET.

Hydrogen sulfide is a weak acid and can be deprotonated to form the hydrosulfide (B80085) anion (HS⁻). This anion is a strong nucleophile and can react with electrophilic centers. While the (ethylsulfanyl)methyl groups themselves are not strong electrophiles, the design of related probes often incorporates a reactive site. For instance, a common strategy involves the reduction of an azide (B81097) group or the cleavage of a specific linker by H₂S, which in turn restores the fluorescence of the fluorophore. nih.govnih.gov In the case of thioether-containing probes, the interaction with H₂S can occur through various mechanisms, including the displacement of the thioether or a reaction with a specifically introduced reactive group that is triggered by the presence of H₂S. nih.gov The binding of H₂S or its conjugate base to a metal center coordinated by the thioether ligands is another potential sensing mechanism.

Development of Fluorescent Probes with Specific Selectivity

Building upon the mechanistic framework, This compound can be envisioned as a scaffold for highly selective fluorescent probes. The selectivity for a particular analyte, such as H₂S, over other biologically relevant species like glutathione (B108866) and cysteine is a critical challenge in probe design. cityu.edu.hk The steric environment created by the 1,8-disubstitution pattern can be exploited to create a binding pocket that is specific for the target analyte.

The "turn-on" fluorescence response would be triggered by the specific reaction of the analyte with the probe, which inhibits the PET quenching mechanism. For example, the oxidation of the thioether sulfur atoms by a reactive oxygen species could alter the electronic properties and "turn on" fluorescence. Conversely, a probe could be designed where the thioether coordinates to a metal ion that quenches fluorescence; displacement of the metal by a stronger-ligating analyte would restore fluorescence.

Contributions to Organic Materials Science and Optoelectronics

Anthracene derivatives are integral components in the development of advanced organic materials and optoelectronic devices. mdpi.comresearchgate.net Their high fluorescence quantum yields and tunable emission colors make them suitable for use as emitters in OLEDs. rsc.org The introduction of the flexible (ethylsulfanyl)methyl side chains in This compound can improve the processability and solubility of the material, which is a significant advantage for the fabrication of thin-film devices. rsc.org

Furthermore, the thioether moieties can influence the molecular packing in the solid state, which is a critical factor for charge transport in organic field-effect transistors (OFETs). mdpi.com The ability of sulfur to interact with metal surfaces also suggests potential applications in the development of self-assembled monolayers and functional interfaces in electronic devices. The investigation of such materials contributes to the broader goal of creating efficient and stable organic electronic and optoelectronic devices. acs.org

Integration into Conjugated Polymers and Functional Materials

There is no available research detailing the synthesis or incorporation of this compound into conjugated polymer backbones. Scientific literature does not provide information on its use as a monomer or a dopant in the creation of new functional materials. Consequently, data on how the ethylsulfanylmethyl groups at the 1 and 8 positions of the anthracene core might influence polymer properties such as solubility, processability, and solid-state packing are absent.

Performance Enhancement in Light-Emitting Devices (Mechanism of Emission)

No studies have been found that investigate the application of this compound in light-emitting devices, including Organic Light-Emitting Diodes (OLEDs). As a result, there is no information on its electroluminescent properties, emission spectrum, quantum yield, or the specific mechanism of emission. The influence of the particular substitution pattern on the compound's HOMO/LUMO energy levels and its efficiency as an emitter or host material in such devices has not been documented.

While research exists for other anthracene derivatives in these fields, the specific characteristics and potential of This compound remain unexplored in the available scientific literature.

Future Directions and Emerging Research Avenues for 1,8 Bis Ethylsulfanyl Methyl Anthracene

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

The future exploration of 1,8-Bis[(ethylsulfanyl)methyl]anthracene is intrinsically linked to the development of versatile and efficient synthetic methodologies. While the parent compound can be conceptualized, the real value lies in creating a library of derivatives with tailored properties. Current synthetic strategies for substituted anthracenes often involve multi-step processes, including Friedel-Crafts reactions, metal-catalyzed cross-coupling reactions, and the reduction of anthraquinones. beilstein-journals.orgfrontiersin.org

Future research should focus on adapting these established methods and pioneering new ones to introduce a wide array of functionalities to the this compound scaffold. For instance, metal-catalyzed C-H activation could offer a direct route to functionalize the anthracene (B1667546) core further, while variations in the alkyl or aryl groups on the sulfur atom could be achieved through modified Williamson ether synthesis-type reactions with different thiols. nih.gov The development of one-pot synthesis protocols would be particularly valuable for improving efficiency and scalability. beilstein-journals.org

A key objective will be to synthesize derivatives with varying electronic and steric properties to systematically tune the photophysical and host-guest characteristics of the molecule.

Table 1: Potential Synthetic Modifications and Their Anticipated Effects

Modification SiteExample of ModificationAnticipated Effect on Properties
Ethyl Group on Sulfur Replacement with longer alkyl chains, branched alkyl groups, or aromatic thiols.Altered solubility, steric hindrance, and potential for new intermolecular interactions.
Anthracene Core Introduction of electron-donating or electron-withdrawing groups at other positions.Tuning of HOMO/LUMO energy levels, modification of fluorescence properties, and altered redox potential.
Methylene (B1212753) Bridge Lengthening the alkyl chain between the anthracene and the sulfur atom.Increased flexibility of the side chains, potentially leading to different coordination geometries and host-guest binding modes.

Exploration of Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the properties of this compound and its derivatives will necessitate the use of a suite of advanced spectroscopic and imaging techniques. The inherent fluorescence of the anthracene core provides a powerful tool for probing its environment and interactions. rroij.com

Future studies should employ steady-state and time-resolved fluorescence spectroscopy to characterize the photophysical properties of these compounds, including their quantum yields and excited-state lifetimes. mdpi.comomlc.org The sensitivity of anthracene's fluorescence to its local environment could be exploited for sensing applications. For example, the flexible thioether side chains could act as recognition sites for metal ions or small molecules, leading to changes in the fluorescence emission upon binding. nih.gov

Advanced imaging techniques, such as fluorescence lifetime imaging microscopy (FLIM), could be used to visualize the distribution and interactions of these compounds in complex environments, such as within polymer matrices or biological systems. Single-molecule spectroscopy could provide ultimate sensitivity in probing the behavior of individual molecules.

Deeper Theoretical Insights into Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), will be a critical tool for guiding the rational design of new this compound derivatives. researchgate.netdiva-portal.org DFT calculations can provide valuable insights into the geometric and electronic structures of these molecules, helping to predict their photophysical properties and reactivity. mdpi.com

Future theoretical work should focus on building accurate models that can predict how structural modifications will affect key parameters such as the HOMO-LUMO energy gap, absorption and emission wavelengths, and the potential for intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis can be employed to understand the nature of the bonding and non-covalent interactions within these systems. mdpi.com

Moreover, molecular dynamics simulations could be used to study the conformational flexibility of the thioether side chains and how this influences their ability to form host-guest complexes or self-assemble. These computational studies will be invaluable for understanding the fundamental principles that govern the behavior of these molecules and for predicting the properties of new, yet-to-be-synthesized derivatives.

Design of Multifunctional Supramolecular Systems

The unique architecture of this compound, with its rigid aromatic platform and flexible, coordinating side chains, makes it an excellent candidate for the construction of novel supramolecular systems. nih.govnih.gov The thioether groups are known to coordinate to soft metal ions, opening up possibilities for the creation of metal-organic coordination complexes with interesting photophysical or catalytic properties.

Future research should explore the self-assembly of this molecule into higher-order structures, such as dimers, oligomers, or even extended networks. The interplay between the π-π stacking of the anthracene cores and the coordination of the thioether side chains could lead to the formation of unique and functional architectures. researchgate.net The incorporation of these molecules into larger macrocycles or cages could lead to new host-guest systems with selective binding properties for specific guest molecules. nih.govnih.gov The ability to modulate the supramolecular assembly through external stimuli, such as light or the introduction of a metal ion, would be a particularly exciting avenue of research. acs.org

Table 2: Potential Supramolecular Architectures and Applications

Supramolecular SystemPotential Building BlocksPotential Application
Coordination Polymers This compound and various metal ions (e.g., Ag⁺, Cu²⁺, Pd²⁺).Catalysis, sensing, gas storage.
Host-Guest Complexes Macrocycles or cages incorporating the this compound unit.Molecular recognition, drug delivery, encapsulation of reactive species.
Self-Assembled Monolayers Derivatives of this compound on surfaces like gold or silicon.Molecular electronics, surface patterning, sensor development.

Innovation in Functional Materials through Rational Design

The development of new functional materials is a major driving force in chemistry, and this compound offers a versatile platform for innovation in this area. rroij.comrsc.org The fluorescent nature of the anthracene core, combined with the potential for charge transport and redox activity, suggests applications in optoelectronic devices. researchgate.netrsc.org

Future work could focus on incorporating these molecules as emissive layers or host materials in organic light-emitting diodes (OLEDs). The ability to tune the emission color by modifying the substituents on the anthracene core would be highly advantageous. nih.gov Furthermore, the sulfur atoms in the side chains could enhance the electronic coupling with electrode surfaces, potentially improving device performance.

Another promising area is the development of new sensor materials. The thioether groups can act as binding sites for heavy metal ions, and this binding event could be transduced into a change in the fluorescence of the anthracene core, forming the basis of a chemosensor. nih.gov The incorporation of these molecules into polymer matrices could lead to new composite materials with enhanced mechanical or optical properties.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 1,8-bis[(ethylsulfanyl)methyl]anthracene, and how can its structure be confirmed experimentally?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 1,8-difluoroanthracene with ethylsulfanyl groups, as demonstrated for analogous anthracene derivatives (e.g., 1,8-bis(diphenylphosphino)anthracene) . Post-synthesis, structural confirmation requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent integration and connectivity .
  • Single-crystal X-ray diffraction (using SHELX software for refinement) to resolve the molecular geometry and packing .
  • Mass spectrometry to confirm molecular weight .

Q. How do the ethylsulfanyl substituents influence the fluorescence properties of anthracene derivatives?

  • Key Findings : Ethylsulfanyl groups act as electron donors, altering the anthracene core’s electronic structure. Fluorescence quantum yield (ΦF) can be measured via:

  • Steady-state fluorescence spectroscopy (e.g., comparing ΦF in polar vs. non-polar solvents).
  • Temperature-dependent fluorescence to assess rigidity and non-radiative decay pathways, as shown for 1,8-bis(4-aminophenyl)anthracene inclusion crystals .
    • Data Table :
DerivativeSubstituentΦF (solvent)Reference
1,8-Bis(4-aminophenyl)-NH₂0.40 (DMF)
1,8-Bis(phenylethynyl)-C≡CPh0.12 (solid)

Advanced Research Questions

Q. How can mechanofluorochromic behavior be systematically studied in this compound?

  • Experimental Design :

  • Mechanical grinding tests : Monitor fluorescence color/intensity changes using a spectrofluorometer. Compare with unperturbed crystals.
  • Powder XRD : Analyze crystallinity loss and amorphous phase formation post-grinding .
  • DSC/TGA : Assess thermal reversibility and stability of mechanochromic states .
    • Key Consideration : The ethylsulfanyl groups’ flexibility may enable conformational switching under stress, analogous to hydrogen-bond-controlled fluorophores .

Q. What methodologies are effective for studying host-guest interactions involving this compound?

  • Approaches :

  • Cocrystallization : Co-crystallize the compound with polar/non-polar guests (e.g., DMF, toluene) and analyze inclusion spaces via X-ray crystallography .
  • Fluorescence Titration : Measure ΦF changes upon guest addition to quantify binding affinity. For example, polar guests like DMF enhance fluorescence by immobilizing the host framework .
  • DFT Calculations : Model host-guest π-stacking or σ(C-H)π interactions, as demonstrated for 1,8-bis(phenylethynyl)anthracene .

Q. How can substituent positioning on anthracene cores be optimized for electronic coupling in optoelectronic applications?

  • Methodology :

  • Electrochemistry : Cyclic voltammetry to determine HOMO/LUMO levels and amine-amine coupling, as applied to 1,5-, 2,6-, and 9,10-bis(di-p-anisylamine)anthracene derivatives .
  • Spectroelectrochemistry : Correlate redox states with absorption/emission spectra to map electronic transitions .
    • Key Insight : The 1,8-substitution pattern may enable stronger through-space electronic communication compared to 9,10-substituted analogs .

Contradictions and Open Challenges

  • Fluorescence vs. Hydrogen Bonding : While hydrogen bonding typically quenches fluorescence, strong host-guest interactions in 1,8-bis(4-aminophenyl)anthracene inclusion crystals paradoxically enhance ΦF . Further studies are needed to reconcile this with conventional wisdom.
  • Synthetic Scalability : Nucleophilic substitution routes (e.g., using 1,8-difluoroanthracene) may face steric hindrance with bulkier substituents, requiring optimization of reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.